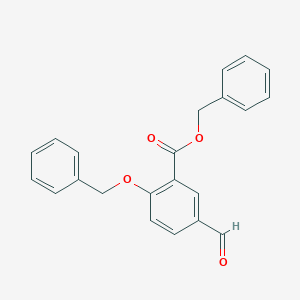

Benzyl 2-benzyloxy-5-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 5-formyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-14-19-11-12-21(25-15-17-7-3-1-4-8-17)20(13-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJAGRYUKAWYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439424 | |

| Record name | Benzyl 2-(benzyloxy)-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150258-60-9 | |

| Record name | Benzyl 2-(benzyloxy)-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-benzyloxy-5-formylbenzoate is a trifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde, a stable benzyl ether, and a benzyl ester, offers a platform for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established chemical principles, and a detailed analysis of its expected spectroscopic characteristics and reactivity. The potential applications of this compound, particularly as a precursor in medicinal chemistry and drug discovery, are also explored, offering insights for researchers engaged in the development of novel therapeutics.

Introduction and Chemical Identity

This compound, with the CAS Number 150258-60-9, is an organic compound that belongs to the class of aromatic esters, ethers, and aldehydes.[1] Its molecular structure is characterized by a central benzoic acid core, where the carboxylic acid is esterified with a benzyl group, the hydroxyl group at the 2-position is protected as a benzyl ether, and a formyl (aldehyde) group is situated at the 5-position. This strategic arrangement of functional groups makes it a valuable building block in multi-step synthetic pathways.[2][3] The benzyl protecting groups for the phenol and carboxylic acid are particularly useful as they can be selectively removed under specific conditions, leaving the reactive aldehyde available for further transformations.

The compound is also known by its systematic name, 5-Formyl-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester.[2] It is typically supplied as a yellow solid and is noted for its utility in organic synthesis.[2]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 150258-60-9 | |

| Molecular Formula | C₂₂H₁₈O₄ | |

| Molecular Weight | 346.38 g/mol | |

| Appearance | Yellow Solid | [2] |

| Melting Point | 82-83 °C | |

| Boiling Point | 533.1 °C at 760 mmHg | |

| Density | 1.217 g/cm³ | |

| Flash Point | 234.2 °C | |

| Storage | 2-8°C Refrigerator | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with signals corresponding to the aromatic protons of the three benzene rings, the benzylic protons of the ether and ester groups, and the aldehyde proton.

-

Aldehyde Proton: A singlet is expected between 9.8 and 10.1 ppm.

-

Aromatic Protons: Multiple signals between 7.0 and 8.2 ppm, corresponding to the protons on the central benzoic acid ring and the two benzyl groups.

-

Benzylic Protons: Two distinct singlets are anticipated around 5.1-5.4 ppm, each integrating to 2H, corresponding to the -OCH₂- of the benzyl ether and the -OCH₂- of the benzyl ester.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, and the benzylic carbons.

-

Carbonyl Carbons: The aldehyde carbonyl is expected around 190-195 ppm, and the ester carbonyl around 165-170 ppm.

-

Aromatic Carbons: A series of signals between 110 and 160 ppm.

-

Benzylic Carbons: Signals for the benzylic carbons of the ether and ester groups are expected in the range of 65-75 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ester functional groups.

-

C=O Stretch (Aldehyde): A strong band around 1700-1720 cm⁻¹.

-

C=O Stretch (Ester): A strong band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 346.38. Common fragmentation patterns would involve the loss of the benzyl groups.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Benzyloxy-5-formylbenzoic Acid

-

To a solution of 5-formylsalicylic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-benzyloxy-5-formylbenzoic acid.

Causality: The phenolic hydroxyl group is more acidic than the carboxylic acid proton under these conditions, allowing for selective deprotonation by the mild base potassium carbonate and subsequent Williamson ether synthesis with benzyl bromide. Acetone is a suitable polar aprotic solvent for this reaction.

Step 2: Synthesis of this compound

-

Dissolve 2-benzyloxy-5-formylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add benzyl bromide (1.1 equivalents) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Causality: The carboxylic acid is deprotonated by potassium carbonate to form a carboxylate salt, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ester. DMF is an excellent solvent for this type of Sₙ2 reaction.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Reactivity Profile

Caption: Key reactive sites and potential transformations of the title compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations:

-

Reductive Amination: The formyl group can be converted into an amine through reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene, enabling carbon-carbon bond formation and the extension of the molecular framework.

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using various oxidizing agents (e.g., potassium permanganate, Jones reagent), providing another functional group for further manipulation.

-

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Deprotection Strategies

The benzyl groups serve as protecting groups for the phenol and carboxylic acid. Their removal can be achieved under specific conditions, often simultaneously.

-

Hydrogenolysis: The most common method for removing benzyl ethers and esters is catalytic hydrogenation (e.g., H₂, Pd/C). This is a mild and efficient method that typically does not affect other functional groups like the aldehyde.

Potential as a Synthetic Intermediate

Given its structural similarity to derivatives of 5-formylsalicylic acid, this compound is a promising precursor for the synthesis of various biologically active molecules. For instance, salicylic acid derivatives are key starting materials for the synthesis of bronchodilators like salbutamol.[5] The formyl group can be elaborated into the ethanolamine side chain characteristic of this class of drugs. The presence of the benzyl ether at the 2-position could allow for the synthesis of novel analogues with modified pharmacokinetic or pharmacodynamic properties.

Furthermore, this compound could be utilized in the synthesis of inhibitors for enzymes such as glutamate carboxypeptidase II, where substituted benzoic acid moieties are common structural motifs.[6]

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. While detailed experimental data in the primary literature is sparse, its physicochemical properties, spectroscopic characteristics, and reactivity can be reliably predicted based on fundamental chemical principles and data from analogous structures. The trifunctional nature of this molecule provides a robust platform for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

-

Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). CN1059904A - Preparation method of salbutamol and its intermediate.

- Google Patents. (n.d.). JPH08127553A - Production of formyl benzoic acid.

- Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.

- National Bureau of Standards. (1956). Synthesis of 2-propoxy-5-methylbenzoic acid.

-

National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

- Google Patents. (n.d.). EP1349828B1 - Process for preparing isomers of salbutamol.

- Google Patents. (n.d.). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.

-

National Institutes of Health. (n.d.). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Retrieved from [Link]

- Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

-

PubMed. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Formylsalicylic acid. PubChem. Retrieved from [Link]

- National Institutes of Health. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 60(20), 8494-8503.

Sources

- 1. 150258-60-9|Benzyl 2-(benzyloxy)-5-formylbenzoate|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy Benzyl 5-formyl-2-methoxybenzoate (EVT-8592633) [evitachem.com]

- 4. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 2-benzyloxy-5-formylbenzoate CAS 150258-60-9

An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate (CAS 150258-60-9)

Abstract

This compound is a multifunctional organic compound characterized by a central benzoate core bearing a formyl group and two distinct benzyl protecting groups in ether and ester linkages. Its unique arrangement of reactive and protectable functionalities makes it a valuable intermediate in advanced organic synthesis. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, outlining a reasoned synthetic strategy with a detailed experimental protocol, and exploring its chemical reactivity and potential applications as a versatile building block in medicinal chemistry. The discussion is grounded in established chemical principles, drawing parallels with known transformations of related substituted benzaldehydes and benzyl benzoate derivatives.

Core Physicochemical & Structural Data

This compound, with the CAS number 150258-60-9, is a solid organic compound at room temperature.[1] Its structure features a highly functionalized aromatic ring, making it a subject of interest for synthetic elaboration. The key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 150258-60-9 | |

| Molecular Formula | C₂₂H₁₈O₄ | |

| Molecular Weight | 346.38 g/mol | |

| Appearance | Yellow solid | [1] |

| Melting Point | 82-83 °C | |

| Boiling Point | 533.1 °C at 760 mmHg | |

| Density | 1.217 g/cm³ | |

| Flash Point | 234.2 °C | |

| Synonyms | 5-Formyl-2-(phenylmethoxy)benzoic acid phenylmethyl ester; 2-(benzyloxy)-5-formylbenzoic acid benzyl ester | [1] |

Synthesis Strategy & Experimental Protocol

While specific literature detailing the synthesis of this compound is not prevalent, a robust synthetic pathway can be designed based on fundamental organic chemistry principles and established methodologies for related compounds.[2][3] The proposed strategy involves a two-step process starting from a commercially available precursor, 2,5-dihydroxybenzoic acid, prioritizing the protection of the hydroxyl groups before introducing the aldehyde functionality.

Mechanistic Rationale

The chosen synthetic route (Workflow A) begins with the exhaustive benzylation of 2,5-dihydroxybenzoic acid. This single-step protection of both the phenolic hydroxyls and the carboxylic acid is efficient and utilizes common laboratory reagents. The subsequent step is a directed formylation. The two electron-donating benzyloxy groups activate the aromatic ring for electrophilic aromatic substitution and direct the incoming electrophile to the ortho and para positions. Steric hindrance from the adjacent ester at the 1-position and the ether at the 2-position makes the 5-position (para to the 2-benzyloxy group) the most electronically and sterically favored site for formylation, ensuring high regioselectivity. This approach is often preferable to formylating first, as the unprotected hydroxyl and carboxyl groups could interfere with or be incompatible with many formylation reagents.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl 2,5-bis(benzyloxy)benzoate

-

Reagent Preparation: To a 500 mL round-bottom flask, add 2,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) and anhydrous acetone (250 mL). Stir the suspension.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (36.0 g, 260 mmol, 4.0 equiv.) to the flask. The mixture will become thicker.

-

Benzylation: Add benzyl bromide (31.0 mL, 260 mmol, 4.0 equiv.) dropwise to the stirring suspension over 20 minutes.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C). Maintain reflux for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone. Concentrate the combined filtrate under reduced pressure to yield a crude oil.

-

Purification: Dissolve the crude product in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield Benzyl 2,5-bis(benzyloxy)benzoate.

Step 2: Synthesis of this compound

-

Reagent Preparation: In a flame-dried 250 mL flask under an argon atmosphere, dissolve Benzyl 2,5-bis(benzyloxy)benzoate (5.0 g, 11.8 mmol) in trifluoroacetic acid (TFA) (100 mL). Cool the solution to 0 °C in an ice bath.

-

Formylation Agent: Add hexamethylenetetramine (HMTA) (3.3 g, 23.6 mmol, 2.0 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C. Stir at this temperature for 8 hours. Monitor by TLC.

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it into 200 mL of 10% aqueous sulfuric acid. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Work-up: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The benzyl ether and ester serve as robust protecting groups that can be simultaneously removed under neutral conditions via catalytic hydrogenation, unmasking a carboxylic acid and a phenolic hydroxyl group. The aldehyde, meanwhile, is a versatile electrophilic handle for a wide range of transformations.[4]

Key reaction pathways include:

-

Aldehyde Transformations: The formyl group can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, reductive amination to form benzylamines, or participate in condensation reactions (e.g., Wittig, Knoevenagel) to form alkenes and other complex structures.[4]

-

Deprotection: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) will cleave the two benzyl groups, yielding 2-hydroxy-5-formylbenzoic acid. This allows for subsequent modifications at the newly revealed hydroxyl and carboxyl sites.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

Potential Applications in Drug Discovery

While this compound is primarily an intermediate, its structural motifs are present in various biologically active molecules, positioning it as a key building block for drug discovery programs.

-

Scaffold for Bioactive Compounds: Benzyl benzoate derivatives have demonstrated a range of biological activities. Studies have shown their potential as inhibitors of angiotensin II for treating hypertension and as smooth muscle relaxants.[5][6] The subject compound provides a scaffold that can be elaborated via its formyl group to generate libraries of novel derivatives for screening.

-

Intermediate for Complex Syntheses: Substituted benzaldehydes are foundational precursors in the synthesis of pharmaceuticals.[7] For instance, derivatives of 2-(benzyloxy)phenyl structures have been investigated as potent and selective MAO-B inhibitors for potential use in treating Parkinson's disease.[8] The title compound could serve as a starting point for synthesizing analogs with this core structure.

-

Pro-drug Development: The benzyl ether and ester functionalities could potentially be used in a pro-drug strategy, where the bulky, lipophilic benzyl groups enhance membrane permeability, only to be cleaved in vivo to release an active, more polar molecule.

Conclusion

This compound (CAS 150258-60-9) is a strategically designed synthetic intermediate of significant value to organic and medicinal chemists. Its well-defined physicochemical properties, coupled with a straightforward and logical synthetic pathway, make it an accessible building block. The compound's true utility is realized through the versatile and orthogonal reactivity of its aldehyde handle and cleavable benzyl protecting groups. This enables the synthesis of diverse and complex molecular architectures, making it a promising precursor for the development of novel therapeutics and other high-value chemical entities.

References

-

Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9 | Chemical-Suppliers . Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications . Available at: [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes . Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate . Available at: [Link]

-

CAS No : 150258-60-9 | Product Name : this compound . Available at: [Link]

- US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents.

-

Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension - PubMed . Available at: [Link]

-

Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions - NIH . Available at: [Link]

-

Benzyl Benzoate - Drug Targets, Indications, Patents - Patsnap Synapse . Available at: [Link]

-

Benzyl benzoate - Wikipedia . Available at: [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - NIH . Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI . Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Benzyl 5-formyl-2-methoxybenzoate (EVT-8592633) [evitachem.com]

- 5. Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate: A Versatile Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of Benzyl 2-benzyloxy-5-formylbenzoate, a multifunctional organic compound with significant potential as a versatile building block for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, and spectroscopic signature, alongside a discussion of its chemical reactivity and potential applications in medicinal chemistry. This document is designed to be a practical resource, offering field-proven insights into the strategic utilization of this compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Multifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular libraries are paramount. This compound (CAS No. 150258-60-9) emerges as a molecule of interest due to the convergence of three key functional groups on a central benzene ring: a reactive formyl group, a stable benzyloxy ether, and a benzyl ester. This unique arrangement offers a platform for sequential and orthogonal chemical modifications, making it an attractive starting point for the synthesis of complex and biologically active molecules. The strategic placement of these functionalities allows for the exploration of a wide chemical space, targeting a range of therapeutic areas.

Molecular Structure and Physicochemical Properties

This compound is a yellow solid with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.38 g/mol . The core of the molecule is a benzoate structure, with a benzyloxy group at the 2-position and a formyl group at the 5-position. The carboxylic acid is esterified with a benzyl group.

Caption: 2D representation of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 150258-60-9 | |

| Molecular Formula | C₂₂H₁₈O₄ | |

| Molecular Weight | 346.38 g/mol | |

| Appearance | Yellow Solid | |

| Melting Point | 82-83 °C | |

| Boiling Point | 533.1 °C at 760 mmHg | |

| Density | 1.217 g/cm³ |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex, with signals corresponding to the three aromatic rings and the two methylene groups.

-

Aldehyde Proton: A singlet is anticipated in the downfield region, typically around 9.8-10.0 ppm.

-

Aromatic Protons: Multiple signals in the range of 7.0-8.2 ppm are expected for the protons on the central benzoate ring and the two benzyl groups. The protons on the central ring will likely appear as doublets and a doublet of doublets due to their coupling.

-

Benzyl CH₂ Protons: Two distinct singlets are predicted for the two methylene groups of the benzyl ether and benzyl ester, likely in the region of 5.0-5.4 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a number of signals corresponding to the carbonyl carbons, aromatic carbons, and the methylene carbons.

-

Carbonyl Carbons: The formyl carbon is expected around 190-192 ppm, and the ester carbonyl carbon around 165-167 ppm.

-

Aromatic Carbons: A complex set of signals in the 110-160 ppm region is anticipated for the carbons of the three aromatic rings.

-

Methylene Carbons: The two benzylic methylene carbons are expected to have distinct signals in the range of 65-75 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups and the aromatic system.

-

C=O Stretching (Ester): A strong, sharp peak is expected around 1720-1740 cm⁻¹.

-

C=O Stretching (Aldehyde): Another strong, sharp peak should appear around 1690-1710 cm⁻¹.

-

C-H Stretching (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O Stretching (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 346 is expected. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) and the benzyloxy group (C₇H₇O, m/z = 107).

Synthesis and Chemical Reactivity

A plausible and efficient synthetic route to this compound can be designed starting from commercially available 2,5-dihydroxybenzaldehyde. The synthesis involves a two-step process that leverages the differential reactivity of the hydroxyl groups and subsequent esterification.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Selective Monobenzylation of 2,5-Dihydroxybenzaldehyde

-

To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.1 eq).

-

Slowly add benzyl bromide (1.0 eq) at room temperature and stir the mixture for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(benzyloxy)-5-hydroxybenzaldehyde. The selectivity for monobenzylation at the more acidic 2-hydroxyl group is a key aspect of this step.

Step 2: Esterification of 2-(Benzyloxy)-5-hydroxybenzaldehyde

-

The phenolic hydroxyl group of 2-(benzyloxy)-5-hydroxybenzaldehyde is first converted to a carboxylic acid. This can be achieved through a series of oxidation steps, for instance, oxidation of the aldehyde to a carboxylic acid followed by protection of the phenol. A more direct, albeit potentially lower-yielding, approach involves direct carboxylation.

-

Alternatively, and more plausibly for the synthesis of the title compound, the remaining phenolic hydroxyl group is benzylated first. To a solution of 2-(benzyloxy)-5-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.2 eq) and heat the reaction mixture.

-

Once the second benzylation is complete, the aldehyde can be oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent like potassium permanganate or Jones reagent.

-

Finally, the resulting 2-(benzyloxy)-5-formylbenzoic acid is subjected to esterification with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the final product, this compound.

Chemical Reactivity and Strategic Considerations

The three functional groups of this compound offer distinct handles for further chemical modifications.

-

The Formyl Group: This is the most reactive site for nucleophilic addition and condensation reactions. It can be readily converted to an alcohol, an amine (via reductive amination), an alkene (via Wittig reaction), or a carboxylic acid. This versatility is central to its utility as a building block.[1]

-

The Benzyl Ester: This group is relatively stable but can be cleaved under specific conditions, such as hydrogenolysis, to reveal the carboxylic acid. This allows for late-stage modifications or the introduction of amide bonds.

-

The Benzyloxy Group: As a benzyl ether, this is a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be removed by catalytic hydrogenation, providing access to the free phenol for further functionalization.

The strategic, sequential manipulation of these groups allows for the construction of complex molecular architectures.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in numerous biologically active compounds. Therefore, it serves as a valuable precursor for the synthesis of potential therapeutic agents.

A Scaffold for Bioactive Heterocycles

The formyl group is a key precursor for the synthesis of a wide variety of heterocyclic compounds, many of which form the core of approved drugs. For instance, condensation of the aldehyde with hydrazines can lead to the formation of pyrazoles, while reaction with amidines can yield pyrimidines. These heterocyclic systems are prevalent in compounds with anticancer, anti-inflammatory, and antimicrobial activities.

Precursor for Inhibitors of Aldehyde Dehydrogenase (ALDH)

Substituted benzaldehydes have been investigated as inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes involved in cellular detoxification and metabolism.[2] Overexpression of certain ALDH isoforms is associated with cancer stem cells and chemoresistance. The structure of this compound makes it a candidate for the design of novel ALDH inhibitors.

Caption: Potential mechanism of action for derivatives of this compound as ALDH inhibitors.

Building Block for Multifunctional Anti-Neurodegenerative Agents

The benzaldehyde and benzyloxy functionalities are present in molecules designed to target pathways implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. For example, some chalcone derivatives bearing benzyloxy-substituted benzaldehyde moieties have been explored for their ability to inhibit Aβ aggregation and reduce oxidative stress.

Conclusion

This compound is a strategically designed molecule that offers significant advantages for synthetic and medicinal chemists. Its trifunctional nature provides a versatile platform for the creation of diverse and complex molecular entities. While direct biological data for this specific compound is limited, its potential as a key building block in the development of novel therapeutics is substantial. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this promising chemical scaffold.

References

- Exploring the Synthesis and Applications of Benzaldehyde Deriv

- Formyl group: Significance and symbolism. (URL not available)

-

Benzaldehyde: Structure, Uses, and Properties Explained - Vedantu. ([Link])

-

Benzaldehyde - Wikipedia. ([Link])

-

Benzaldehyde Definition - Organic Chemistry Key Term - Fiveable. ([Link])

-

Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9 | Chemical-Suppliers. ([Link])

- Benzaldehyde derivatives: Significance and symbolism. (URL not available)

-

CAS No : 150258-60-9 | Product Name : this compound. ([Link])

-

Formylation - Wikipedia. ([Link])

-

Benzyl 2-Benzyloxy-5-formylbenzoate_其他 - 德威钠. ([Link])

-

Benzyl 6-benzyloxy-3-formyl-4-methoxy-2-methylbenzoate - SpectraBase. ([Link])

-

N-Formylmethionine - Wikipedia. ([Link])

-

Benzyl 2-Benzyloxy-5-formylbenzoate_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. ([Link])

-

Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes? - Quora. ([Link])

-

Pathway Description - SMPDB. ([Link])

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. ([Link])

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - NIH. ([Link])

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google P

-

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, CAS No : 27475-14-5 | Pharmaffiliates. ([Link])

Sources

An In-Depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 2-benzyloxy-5-formylbenzoate, a key organic intermediate. We will delve into its core physical and chemical properties, outline a representative synthetic protocol, and discuss its relevance and applications in the fields of organic synthesis and medicinal chemistry. This document is designed to serve as a practical resource, blending established data with field-proven insights to support laboratory research and development.

Compound Identification and Structural Overview

This compound (CAS No. 150258-60-9) is an aromatic compound characterized by a central benzoate core functionalized with two benzyl groups (one as an ether and one as an ester) and an aldehyde (formyl) group.[1][2] This trifunctional arrangement makes it a versatile building block for the synthesis of more complex molecular architectures.

The presence of the reactive formyl group, coupled with the bulky, lipophilic benzyl protecting groups, defines its chemical behavior and utility. The benzyl groups can be selectively removed under specific conditions (e.g., hydrogenolysis), unmasking a salicylic acid derivative for further functionalization.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. This compound is typically supplied as a yellow solid, a characteristic that aids in its visual identification during synthesis and purification.[1]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 150258-60-9 | [1][2] |

| Molecular Formula | C₂₂H₁₈O₄ | [2] |

| Molecular Weight | 346.38 g/mol | [2] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 82-83 °C | |

| Boiling Point | 533.1 °C at 760 mmHg | |

| Density | 1.217 g/cm³ | |

| Flash Point | 234.2 °C |

| SMILES Code | O=C(OCC1=CC=CC=C1)C2=CC(C=O)=CC=C2OCC3=CC=CC=C3 |[2] |

The melting point of 82-83 °C confirms its solid state at standard ambient temperature and pressure. This distinct melting range is also a key indicator of purity; a broad or depressed melting range would suggest the presence of impurities. The high boiling point is characteristic of a molecule of this size and polarity, indicating that purification by distillation would require high vacuum conditions to prevent thermal decomposition.

Synthesis and Characterization

This compound is not a naturally occurring compound and must be prepared through multi-step organic synthesis. Its structure suggests a logical synthetic pathway beginning from a suitably substituted salicylic acid derivative, such as 5-formyl-2-hydroxybenzoic acid. The synthesis involves two key transformations: etherification of the phenolic hydroxyl group and esterification of the carboxylic acid.

Caption: Plausible Synthetic Workflow for Target Compound.

Representative Experimental Protocol: Benzylation

The following protocol is an illustrative procedure based on standard benzylation methods for phenols and carboxylic acids, similar to those described for related benzoate esters.[3]

Objective: To synthesize this compound from 5-formyl-2-hydroxybenzoic acid.

Materials:

-

5-formyl-2-hydroxybenzoic acid

-

Benzyl bromide (BnBr, 2.2 equivalents)

-

Potassium carbonate (K₂CO₃, anhydrous, 3.0 equivalents)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-formyl-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

-

Reagent Addition: Add benzyl bromide (2.2 eq) dropwise to the stirring mixture at room temperature under a nitrogen atmosphere. Causality Note: Using a slight excess of benzyl bromide ensures complete reaction of both the acidic carboxylic acid and the phenolic hydroxyl group. K₂CO₃ acts as the base to deprotonate both acidic sites, facilitating nucleophilic attack on the benzyl bromide.

-

Reaction Execution: Heat the reaction mixture to 55-60 °C and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Self-Validation: The bicarbonate wash removes any unreacted starting material or acidic byproducts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the resulting residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. While specific spectral data for this exact molecule is not publicly available in the search results, the following methods are standard for its characterization:[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR would confirm the presence of the aldehyde proton (singlet, ~9-10 ppm), aromatic protons on all three rings, and the two distinct benzylic methylene (CH₂) signals (~5 ppm). ¹³C NMR would verify the total carbon count and identify the carbonyl carbons of the ester and aldehyde.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass to further validate the elemental composition.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expected characteristic peaks would include a strong C=O stretch for the ester (~1720 cm⁻¹), another C=O stretch for the aldehyde (~1690 cm⁻¹), and C-O stretches for the ether and ester linkages.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak would indicate a high degree of purity.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its value lies in the strategic placement of its functional groups, which allows for controlled, sequential reactions.

-

Medicinal Chemistry: The core structure is related to various biologically active scaffolds. For instance, benzothiazole derivatives containing a benzyloxy-phenyl moiety have been investigated as multifunctional agents for Parkinson's disease.[4] This compound could serve as a precursor for synthesizing libraries of novel therapeutic candidates. The formyl group is a key handle for reactions such as reductive amination, Wittig reactions, or condensations to build molecular complexity.

-

Complex Molecule Synthesis: As a protected derivative of 5-formylsalicylic acid, it allows chemists to perform reactions on the aldehyde group without interference from the acidic phenol and carboxylic acid functionalities. Subsequent deprotection via hydrogenolysis would unmask these groups for further transformations, making it a valuable component in multi-step synthetic pathways.[5]

Safety and Handling

General Precautions:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No: 150258-60-9. Available at: [Link]

-

ChemBK. (n.d.). 2-(BENZYLOXY)-5-FORMYLBENZOIC ACID METHYL ESTER - Physico-chemical Properties. Available at: [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-3-formylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. (n.d.). 2-(BENZYLOXY)-5-FORMYLBENZOIC ACID | CAS#:169209-25-0. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Available at: [Link]

-

Murelli, M., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

-

SpectraBase. (n.d.). Benzyl 6-benzyloxy-3-formyl-4-methoxy-2-methylbenzoate. Available at: [Link]

-

Patsnap Synapse. (n.d.). Benzyl Benzoate - Drug Targets, Indications, Patents. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 150258-60-9|Benzyl 2-(benzyloxy)-5-formylbenzoate|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Benzyl 5-formyl-2-methoxybenzoate (EVT-8592633) [evitachem.com]

- 6. 27475-09-8|Methyl 5-acetyl-2-(benzyloxy)benzoate|BLD Pharm [bldpharm.com]

Determining the Solubility Profile of Benzyl 2-benzyloxy-5-formylbenzoate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Benzyl 2-benzyloxy-5-formylbenzoate, a key intermediate in various synthetic pathways. In the absence of extensive public solubility data for this compound, this document serves as a procedural whitepaper, equipping researchers, scientists, and drug development professionals with the requisite knowledge to establish a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and outline analytical methodologies for accurate quantification. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For active pharmaceutical ingredients (APIs) and their intermediates, poor aqueous solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation.[2] Therefore, a comprehensive understanding of a compound's solubility in various solvent systems is not merely a data point but a critical cornerstone of preclinical development and formulation strategy.

This compound (CAS: 150258-60-9) is an aromatic ester with a molecular formula of C22H18O4 and a molecular weight of 346.38 g·mol−1. Its structure, characterized by two benzyl groups and a formyl substituent on a benzoate core, suggests a lipophilic nature and, consequently, potentially low aqueous solubility. This guide will provide the necessary protocols to quantify its solubility, enabling informed decisions in process chemistry and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 150258-60-9 | |

| Molecular Formula | C22H18O4 | |

| Molecular Weight | 346.38 g·mol−1 | |

| Physical Description | Yellow Solid | |

| Melting Point | 82-83 °C | |

| Boiling Point | 533.1°C at 760 mmHg |

The presence of two aromatic rings and an ester functional group contributes to the molecule's nonpolar character, while the formyl group and ether linkages introduce some polarity. The overall solubility will be a balance of these structural features.

Theoretical Framework: Predicting Solubility

While experimental determination is the definitive measure, theoretical models can provide valuable initial estimates and guide solvent selection. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a compound's structural features with its physical properties, including solubility.[3][4] These models utilize molecular descriptors to predict how a molecule will behave in a given solvent. For a molecule like this compound, descriptors related to hydrophobicity (e.g., logP) and polarity (e.g., polar surface area) would be key inputs for such predictive models.[5]

The "like dissolves like" principle remains a useful qualitative guide.[6] Given the predominantly non-polar structure of this compound, it is expected to exhibit higher solubility in organic solvents compared to aqueous media.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely recognized as the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and formulation development. While higher-throughput methods exist, they often measure kinetic solubility, which can overestimate the true equilibrium solubility.[7]

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh an excess amount of this compound into appropriately sized, sealable glass vials. The excess should be visually confirmed at the end of the experiment.

-

Prepare a selection of solvents of interest. For pharmaceutical applications, this should include purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial containing the compound.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation of the excess solid.

-

To ensure complete removal of undissolved particles, which can interfere with analytical measurements, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions). This step is critical to prevent the transfer of solid particles into the analytical sample.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

-

Analytical Methodologies for Quantification

The choice of analytical method for determining the concentration of the dissolved compound is crucial for the accuracy of the solubility measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of this compound.

HPLC offers excellent separation of the analyte from potential impurities or degradants, ensuring that only the compound of interest is quantified. This is particularly important when assessing solubility in complex media or during stability studies.

| Parameter | Suggested Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic esters. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | A common and effective mobile phase for reverse-phase chromatography. The ratio can be optimized for optimal retention and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) | Aromatic compounds typically exhibit strong UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution. |

| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |

Note: This is a starting point, and method development and validation are essential to ensure accuracy and precision.[8]

UV-Visible (UV-Vis) Spectroscopy

For simpler solvent systems where the compound is the only absorbing species, UV-Vis spectroscopy can be a rapid and effective method for quantification.

UV-Vis spectroscopy is a straightforward and cost-effective technique. The aromatic nature of this compound suggests it will have a distinct UV absorbance spectrum.

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered supernatant from the solubility experiment at the same λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | [Experimental Data] | [Calculated Data] |

| Purified Water | 37 | [Experimental Data] | [Calculated Data] |

| PBS (pH 4.5) | 37 | [Experimental Data] | [Calculated Data] |

| PBS (pH 6.8) | 37 | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | 37 | [Experimental Data] | [Calculated Data] |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] |

| Acetone | 25 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |

| DMSO | 25 | [Experimental Data] | [Calculated Data] |

Good Laboratory Practices (GLP) for Solubility Studies

Adherence to Good Laboratory Practices is essential to ensure the quality, reliability, and integrity of the generated solubility data. Key considerations include:

-

Protocol-Driven Studies: All experiments should be conducted according to a detailed, pre-approved protocol.

-

Calibrated Equipment: All equipment used, including balances, pipettes, and analytical instruments, must be properly calibrated and maintained.

-

Data Integrity: All raw data, calculations, and observations should be recorded accurately and legibly in a laboratory notebook or a validated electronic system.

-

Traceability: All reagents and standards should be clearly labeled with their identity, concentration, and expiration date.

Conclusion

This technical guide has provided a comprehensive roadmap for the experimental determination of the solubility of this compound. By following the detailed protocols for the shake-flask method and employing validated analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding subsequent stages of drug development, from process optimization to formulation design, ultimately contributing to the successful progression of new chemical entities through the development pipeline.

References

-

Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. ACS Publications. Retrieved from [Link]

-

Haskins, N., & Skylaris, C. K. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7583–7615. [Link]

- Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005.

-

Crystal Growth & Design. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. ACS Publications. Retrieved from [Link]

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

PASCO Scientific. (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar [Video]. YouTube. [Link]

-

Analytical Chemistry. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2012).

-

ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

- International Journal of Research in Pharmaceutical Sciences. (2020).

-

ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

-

ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. 17(2), 48-53.

-

ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

-

ResearchGate. (2020, November 19). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

-

OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Benzyl benzoate (FDB012844). Retrieved from [Link]

-

CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

- International Journal of Applied Chemistry. (2017). An overview on Common Organic Solvents and their Toxicity. 13(1), 1-12.

-

ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

- Indian Journal of Pharmaceutical Education and Research. (2022).

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 150258-60-9 | Product Name : this compound. Retrieved from [Link]

- Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.

-

Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Retrieved from [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Semantic Scholar [semanticscholar.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.sdiarticle3.com [file.sdiarticle3.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Benzyl 2-benzyloxy-5-formylbenzoate, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and potential applications, grounding all information in established scientific principles and literature.

Introduction: Strategic Importance in Organic Synthesis

This compound (CAS No: 150258-60-9) is an aromatic compound characterized by the presence of a benzyl ester, a benzyl ether, and a formyl group on a central benzene ring.[1] This trifunctional arrangement makes it a valuable intermediate in multi-step organic syntheses. The benzyl protecting groups for the carboxylic acid and hydroxyl functionalities offer stability under various reaction conditions and can be selectively removed, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. These features position this compound as a strategic building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on well-established organic transformations. The proposed pathway involves two key steps: the double benzylation of a suitable starting material, followed by a regioselective formylation.

Proposed Synthetic Pathway

A logical starting material for this synthesis is 2,5-dihydroxybenzoic acid. The synthesis would proceed as follows:

-

Double Benzylation: The phenolic hydroxyl group and the carboxylic acid of 2,5-dihydroxybenzoic acid are both protected with benzyl groups. This is typically achieved via a Williamson ether synthesis for the hydroxyl group and an esterification for the carboxylic acid, often in a one-pot reaction using benzyl bromide or benzyl chloride in the presence of a suitable base.

-

Formylation: The resulting Benzyl 2-benzyloxybenzoate is then formylated at the 5-position. The electron-donating nature of the benzyloxy group at the 2-position directs the electrophilic formylating agent to the para-position (the 5-position), which is sterically accessible. Several methods for aromatic formylation can be employed, with the Vilsmeier-Haack and Duff reactions being prominent candidates.[1][2][3]

Sources

The Emergence of a Versatile Benzophenone Scaffold: A Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate

This in-depth technical guide provides a comprehensive overview of Benzyl 2-benzyloxy-5-formylbenzoate, a functionalized benzophenone derivative with significant potential as a versatile building block in organic synthesis and drug discovery. While a singular "discovery" manuscript for this compound is not prominent in the scientific literature, its synthesis is readily achievable through established and robust chemical transformations. This guide will detail the logical synthesis, characterization, and potential applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 150258-60-9) is an aromatic organic compound characterized by a central benzoic acid core, functionalized with two benzyl groups and a formyl group. The strategic placement of these moieties—a benzyl ester, a benzyloxy ether, and a reactive aldehyde—renders it a highly valuable intermediate for the synthesis of more complex molecular architectures. The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4][5]. The presence of the formyl group, in particular, provides a chemical handle for further molecular elaboration, making this compound a molecule of considerable interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 150258-60-9 | [1] |

| Molecular Formula | C₂₂H₁₈O₄ | [1] |

| Molecular Weight | 346.38 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 82-83 °C | [1] |

| Boiling Point | 533.1 °C at 760 mmHg | [1] |

| Density | 1.217 g/cm³ | [1] |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 5-formyl-2-hydroxybenzoic acid. This strategy involves:

-

Fischer Esterification of the carboxylic acid moiety with benzyl alcohol.

-

Williamson Ether Synthesis to convert the phenolic hydroxyl group into a benzyl ether.

This sequence is designed to protect the more acidic carboxylic acid group as a benzyl ester before subjecting the phenolic hydroxyl group to the basic conditions of the Williamson ether synthesis, thereby preventing unwanted side reactions.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on well-established chemical reactions and are designed to be self-validating through in-process controls and final product characterization.

Part 1: Synthesis of Benzyl 5-formyl-2-hydroxybenzoate (Fischer Esterification)

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8] Using an excess of benzyl alcohol can help drive the equilibrium towards the product.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-formyl-2-hydroxybenzoic acid (1 equivalent), benzyl alcohol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol. The crude product can be purified by column chromatography on silica gel to yield pure Benzyl 5-formyl-2-hydroxybenzoate.

Part 2: Synthesis of this compound (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[9][10][11][12]

Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 5-formyl-2-hydroxybenzoate (1 equivalent) in a dry aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir for 30-60 minutes at room temperature to form the phenoxide.

-

Alkylating Agent Addition: To the resulting suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product, this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl, aldehyde carbonyl, and ether linkages.

Potential Applications in Drug Discovery and Organic Synthesis

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] this compound, with its multiple functional groups, serves as an excellent starting point for the synthesis of a diverse library of compounds for biological screening.

The aldehyde functionality can be readily transformed into other groups. For instance, it can undergo:

-

Reductive amination to introduce various amine-containing side chains.

-

Wittig reaction to form alkenes.

-

Oxidation to a carboxylic acid.

-

Reduction to an alcohol.

These transformations allow for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) in drug discovery programs. The benzyl protecting groups on the ester and ether functionalities are stable under many reaction conditions but can be selectively removed when needed, adding to the synthetic utility of this compound.

Caption: Synthetic utility of the formyl group in this compound.

Conclusion

This compound is a strategically functionalized molecule with significant potential as a versatile intermediate in organic synthesis. While its formal "discovery" is not discretely documented, its synthesis is readily achievable through a logical and robust two-step pathway involving Fischer esterification and Williamson ether synthesis. The presence of multiple, orthogonally reactive functional groups makes it a valuable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this promising benzophenone derivative.

References

-

Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. [Link]

-

Homework.Study.com. (n.d.). How could you prepare benzyl phenyl ether from benzene and phenol? (More than one step is required.). [Link]

-

Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Homework.Study.com. (n.d.). 1. Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. [Link]

-

Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

- Unknown Source. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Source URL not available]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

SpringerLink. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

-

RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

R Discovery. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

PubMed Central. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]